6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole
Brand Name: Vulcanchem
CAS No.: 354135-75-4
VCID: VC2899017
InChI: InChI=1S/C36H22Br2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H
SMILES: C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br
Molecular Formula: C36H22Br2N2
Molecular Weight: 642.4 g/mol

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole

CAS No.: 354135-75-4

Cat. No.: VC2899017

Molecular Formula: C36H22Br2N2

Molecular Weight: 642.4 g/mol

* For research use only. Not for human or veterinary use.

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole - 354135-75-4

Specification

CAS No. 354135-75-4
Molecular Formula C36H22Br2N2
Molecular Weight 642.4 g/mol
IUPAC Name 3-bromo-6-(6-bromo-9-phenylcarbazol-3-yl)-9-phenylcarbazole
Standard InChI InChI=1S/C36H22Br2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H
Standard InChI Key VTIPHPNQFUCDAW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br

Introduction

Physical and Chemical Properties

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole possesses distinct physical and chemical properties that contribute to its utility in various applications. Understanding these properties is essential for researchers and manufacturers working with this compound. The following table summarizes the key physical and chemical characteristics of the compound:

PropertyValueSource
Molecular FormulaC36H22Br2N2
Molecular Weight642.4 g/mol
CAS Registry Number354135-75-4
Physical AppearancePowder to crystal, White to Light yellow
Boiling Point (Predicted)785.7±60.0 °C
Density (Predicted)1.49±0.1 g/cm³
SolubilitySoluble in organic solvents such as dichloromethane, chloroform, THF

The compound's relatively high molecular weight and the presence of aromatic rings contribute to its thermal stability, making it suitable for applications in electronic devices that may operate at elevated temperatures. The presence of bromine atoms in the structure also influences its reactivity, particularly in coupling reactions where these atoms can be replaced with other functional groups .

The compound's electronic properties, including its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy levels, are of particular interest for its applications in organic electronics. These energy levels determine the compound's behavior as an electron donor or acceptor in electronic devices, influencing properties such as charge transport and light absorption or emission.

Synthesis and Preparation

The synthesis of 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole typically involves a strategic approach focused on the bromination of 9,9'-diphenyl-3,3'-bicarbazole. This process requires careful control of reaction conditions to ensure selective bromination at the desired positions while maintaining the integrity of the bicarbazole core structure.

Synthetic Route

The most common synthetic route involves the use of either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted in a suitable solvent such as chloroform or dichloromethane. The temperature is carefully controlled, usually maintained at room temperature or slightly elevated temperatures, to ensure complete bromination at the targeted 6,6'-positions.

The reaction can be represented as follows:

9,9'-diphenyl-3,3'-bicarbazole + 2Br₂ (or 2NBS) → 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole + 2HBr (or 2Succinimide)

While the search results don't provide a detailed step-by-step synthesis specifically for 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole, they do offer insights into the synthesis of related bicarbazole compounds. For instance, the synthesis of 3,3',6,6'-tetrabromo-9,9'-bicarbazole involves the use of KMnO4 as an oxidizing agent in acetone, with the reaction conducted at 65°C overnight .

Purification Methods

After synthesis, the compound typically requires purification to remove unwanted byproducts and unreacted starting materials. Common purification methods include:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvents

  • Precipitation techniques

These purification steps are crucial for obtaining the high-purity compound required for sensitive applications such as organic electronics, where impurities can significantly impact device performance .

Applications

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole has found applications in various fields due to its unique electronic properties and structural features. The following sections detail its major applications and potential future uses.

Organic Electronics

The compound serves as a valuable building block in the synthesis of organic semiconductors for electronic devices. Its unique electronic properties make it particularly suitable for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The compound's ability to transport charges efficiently makes it an excellent candidate for the emissive layer or charge transport layers in OLED devices. These devices are increasingly important in display technologies and lighting applications.

  • Charge Transport Materials: 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole functions effectively as a charge transport material, facilitating the movement of electrons or holes within a device. This property is crucial for the efficient operation of various organic electronic devices.

  • Intermediates for Complex Materials: The bromine atoms in the compound serve as reactive sites for further functionalization through various coupling reactions, allowing for the synthesis of more complex materials with tailored electronic properties.

Material Science

In the field of material science, 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole contributes to the development of new materials with enhanced electronic properties. Its applications include:

  • Sensors: The compound is employed in the development of chemical and biological sensors, where its electronic properties can be modulated in response to the presence of specific analytes.

  • Transistors: It is used in the fabrication of organic field-effect transistors (OFETs), where its charge transport capabilities are essential for device performance.

  • Charge-Transfer Complexes: The compound's ability to form charge-transfer complexes with other organic molecules is exploited in various electronic applications, where such complexes can exhibit unique electronic and optical properties.

Photovoltaics

The application of 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole in photovoltaic technology represents one of its most promising uses. The compound contributes to the field through:

  • Organic Solar Cells: It is utilized in the fabrication of organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy. The specific electronic properties of the compound influence the efficiency of this energy conversion process.

  • Donor Materials: In bulk heterojunction solar cells, the compound can serve as a donor material when paired with appropriate acceptor materials, forming the active layer responsible for light absorption and charge generation.

  • Hole Transport Layers: Beyond the active layer, the compound can also function as a component in hole transport layers, facilitating the movement of positive charges toward the electrode in photovoltaic devices.

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